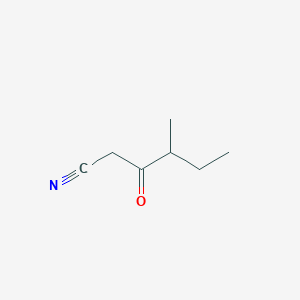

4-Methyl-3-oxohexanenitrile

説明

Molecular and Crystal Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives, which are structurally related to 4-Methyl-3-oxohexanenitrile, have been studied using X-ray diffraction analysis. These studies reveal that the cyclohexanone ring can adopt an asymmetric chair conformation with specific puckering parameters, indicating a significant flattening of the enone fragment and the cyclohexanone ring within the molecules. The strength and features of hydrogen bonds in these structures have also been compared using both X-ray diffraction and IR spectroscopic data .

Synthesis Analysis

Research on the synthesis of related nitrile compounds has shown that oxidative cyclizations using manganese(III) acetate can yield various dihydrofuran carbonitriles. These cyclizations involve 3-oxopropanenitriles and conjugated alkenes, demonstrating that substituents on the alkenes can significantly affect the yield of the cyclization products . Additionally, the cyclodimerization of 3-methyl-2-butenenitrile has been reported, where treatment with lithium diisopropylamide leads to the formation of a cyclohexadiene derivative, which upon acid hydrolysis yields a known cyclohexene derivative .

Chemical Reactions Analysis

The study of tautomeric equilibria in compounds closely related to 4-Methyl-3-oxohexanenitrile, such as 3-hydroxy-4-methyl-4-pentenonitrile and 4-methyl-3-oxo-4-pentenonitrile, has been conducted. These studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry ((1)H NMR) to analyze the favored tautomers in both gas phase and solution. Theoretical calculations have supported these experimental findings, providing insights into the tautomerization heat values and the solvent effect on these equilibria .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Methyl-3-oxohexanenitrile are not directly reported in the provided papers, the studies on related compounds offer insights into the properties that can be expected. For instance, the crystallographic data suggest that similar compounds can form stable crystal structures with specific conformational characteristics . The reactivity of these compounds in various chemical reactions, such as cyclodimerization and oxidative cyclization, also provides information on their chemical behavior and potential reactivity patterns . The analysis of tautomeric equilibria further contributes to understanding the dynamic nature of these molecules in different environments .

科学的研究の応用

Synthesis of Pyridines : 4-Methyl-3-oxohexanenitrile is used in palladium-catalyzed cascade reactions with arylboronic acids, facilitating the synthesis of 2-methylpyridines. This process is significant for the practical and atom economical syntheses of valuable pyridines under mild conditions (Yao et al., 2020).

Generation and Reactivity of Cations : The compound is involved in photoheterolysis in polar media, leading to the generation of triplet phenyl cations. These cations can undergo various reactions, including addition to substrates and electrophilic substitution, demonstrating the compound's role in understanding reaction mechanisms and cationic reactivity (Guizzardi et al., 2001).

Synthesis of Bicyclic Pyrazolo Pyridines : In research focused on green chemistry, 4-Methyl-3-oxohexanenitrile has been used in a one-pot, four-component reaction to synthesize 4-aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. The process emphasizes mild reaction conditions and potential biological and pharmacological applications (Arlan, Javahershenas, & Khalafy, 2020).

Reduction to (S) Alcohols : Baker's yeast reduction of γ and δ ketonitriles, including 4-Methyl-3-oxohexanenitrile, results in the formation of (S) alcohols. These alcohols serve as intermediates for preparing chiral lactones, highlighting the compound's role in asymmetric synthesis (Gopalan, Lucero, Jacobs, & Berryman, 1991).

Double Michael Addition Catalysis : The compound has been utilized in the stereoselective synthesis of cyclohexanones through double Michael addition, catalyzed by quinine. This method demonstrates its potential in organic synthesis, offering moderate-to-good yields and excellent diastereoselectivity (Fusco & Lattanzi, 2011).

Tautomerism Studies : Studies on the tautomerism in 4-Methyl-3-oxohexanenitrile reveal insights into its chemical behavior in different states, such as gas phase and solution. This research is crucial for understanding the fundamental properties of organic compounds (Giussi, Ponzinibbio, Cortizo, & Allegretti, 2010).

Sensor Technology : The compound is used in synthesizing novel metallophthalocyanines, which have applications in sensor technology for detecting volatile organic compounds. This underscores its role in developing materials for environmental monitoring (Ceyhan, Altındal, Erbil, & Bekaroğlu, 2006).

Photochemistry Research : Its derivatives are explored in photochemistry, contributing to the understanding of photocyclization processes. This is pivotal in fields like photodynamic therapy and photochemical synthesis (Anklam, Lau, & Margaretha, 1985).

Catalysis and Synthesis : 4-Methyl-3-oxohexanenitrile plays a role in various catalytic and synthetic processes, leading to the creation of diverse organic compounds. This versatility makes it a valuable tool in organic chemistry and catalysis research (Kato, Kimura, & Tanji, 1978).

特性

IUPAC Name |

4-methyl-3-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6(2)7(9)4-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHHAWAPXYFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-oxohexanenitrile | |

CAS RN |

42124-66-3 | |

| Record name | 4-methyl-3-oxohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)